3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Medicinal Chemistry Lipophilicity SAR Studies

Select 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (CAS 625454-24-2) for CNS-focused medicinal chemistry. With LogP 2.6677 and TPSA 30.49 Ų, this 3-substituted HCl salt offers optimal blood-brain barrier permeability. The solid hydrochloride form outperforms the free base (CAS 420137-11-7) in weighing accuracy, storage stability, and HTS compatibility. Available at ≥98% purity, it is the definitive scaffold for reproducible SAR studies and alkaloid-like synthesis. Choose this exact compound to eliminate variability from positional isomers or alternative salt forms.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 625454-24-2
Cat. No. B3031687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
CAS625454-24-2
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2CCCNC2)OC.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-16-13-6-5-11(9-14(13)17-2)8-12-4-3-7-15-10-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3;1H
InChIKeyLJZZULFLDJDCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride CAS 625454-24-2: Core Physicochemical and Structural Profile for Informed Procurement


3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (CAS 625454-24-2, MFCD08669681) is a substituted piperidine derivative characterized by a 3,4-dimethoxybenzyl group attached at the 3-position of the piperidine ring, supplied as a hydrochloride salt . This compound exhibits a calculated logP of 2.6677 and a topological polar surface area (TPSA) of 30.49 Ų , defining its lipophilicity and potential membrane permeability. It is commercially available with purities ≥95-98% and is primarily utilized as a research intermediate and scaffold in medicinal chemistry [1].

Why 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (CAS 625454-24-2) Cannot Be Replaced by Other Piperidine Analogs


Piperidine derivatives bearing a 3,4-dimethoxybenzyl moiety are not interchangeable due to profound differences in physicochemical properties and biological interactions dictated by substitution pattern and salt form. While the free base (CAS 420137-11-7) lacks the enhanced aqueous solubility and stability conferred by the hydrochloride salt , positional isomers (e.g., 1-, 2-, or 4-substituted analogs) exhibit distinct lipophilicity profiles and spatial orientations that critically impact target binding and membrane permeability . Even within the same substitution pattern, the absence of the hydrochloride counterion can alter handling characteristics, purity profiles, and suitability for specific reaction conditions . Consequently, direct substitution of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride with a structurally related compound without rigorous re-validation risks compromising experimental reproducibility, altering pharmacokinetic predictions, and invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride: Evidence-Based Comparators


Positional Isomerism: Differential Lipophilicity (LogP) vs. 4-Substituted Analog

The 3-substituted piperidine ring in 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride confers a significantly higher calculated lipophilicity compared to the 4-substituted analog, 4-(3,4-Dimethoxybenzyl)piperidine. This difference is quantified by a calculated LogP value of 2.6677 for the target compound versus 2.2075 for the 4-substituted comparator . The increased LogP suggests enhanced passive membrane permeability for the 3-substituted variant, a critical parameter in central nervous system (CNS) drug discovery and cell-based assay design.

Medicinal Chemistry Lipophilicity SAR Studies

Positional Isomerism: Differential Lipophilicity (LogP) vs. 2-Substituted Analog

The 3-substituted piperidine ring in 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride exhibits a lower calculated lipophilicity compared to the 2-substituted analog, 2-(3,4-Dimethoxybenzyl)piperidine. The calculated LogP for the target compound is 2.6677 , while the 2-substituted comparator has a LogP of 2.7172 [1]. Although the absolute difference is modest (ΔLogP = -0.0495), the spatial orientation of the 3,4-dimethoxybenzyl group in the 2-position is known to introduce steric constraints that can drastically alter receptor binding kinetics, an effect not captured by lipophilicity alone.

Medicinal Chemistry Lipophilicity SAR Studies

Salt Form Advantage: Enhanced Solid-State Stability and Handling vs. Free Base

The hydrochloride salt form (3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride) is supplied as a solid , whereas the corresponding free base (3-(3,4-Dimethoxybenzyl)piperidine, CAS 420137-11-7) is typically a liquid or low-melting solid (calculated boiling point: 342.66°C at 760 mmHg ). The solid hydrochloride salt offers superior stability, ease of weighing, and reduced volatility compared to the free base, which is critical for accurate compound management in automated screening and long-term storage.

Formulation Stability Chemical Handling

Commercial Purity Benchmarking: Quantified Supplier Specifications

Commercially available 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is offered with a defined minimum purity of 95% [1] or 98% depending on the supplier. This represents a quantifiable quality metric that ensures batch-to-batch consistency and minimizes the impact of unknown impurities on biological assay results. In contrast, the free base and positional isomers are often available at varying purities (e.g., 97% for the 4-substituted analog ), but the hydrochloride salt form provides a defined counterion content that can be critical for mass balance calculations in quantitative pharmacology.

Quality Control Procurement Analytical Chemistry

Optimal Scientific and Industrial Use Cases for 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride Based on Evidenced Differentiation


CNS Drug Discovery: Lead Optimization for Enhanced Blood-Brain Barrier Penetration

The calculated LogP of 2.6677 positions 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride within an optimal lipophilicity range for central nervous system (CNS) drug candidates. Compared to the less lipophilic 4-substituted analog (LogP 2.2075 ), this compound offers improved passive membrane permeability while maintaining a balanced TPSA of 30.49 Ų . Medicinal chemistry teams engaged in CNS-targeted projects should prioritize this 3-substituted scaffold over the 4-substituted variant when aiming to enhance brain exposure without resorting to excessively lipophilic modifications that could compromise solubility and metabolic stability.

High-Throughput Screening (HTS) and Compound Library Construction

The solid physical form of the hydrochloride salt provides distinct advantages for automated compound management and high-throughput screening. The solid state facilitates accurate weighing, reduces the risk of sample loss due to volatility (unlike the free base with a calculated boiling point of 342.66°C ), and enhances long-term storage stability. Furthermore, the defined purity specifications (≥95-98% [1]) ensure that screening hits are not confounded by impurities. Procurement for screening collections should favor this hydrochloride salt over the free base or other positional isomers to maximize data quality and logistical efficiency.

Structure-Activity Relationship (SAR) Studies on Piperidine Scaffolds

The 3-position substitution pattern on the piperidine ring, combined with the 3,4-dimethoxybenzyl moiety, provides a unique spatial and electronic profile for SAR exploration. The differential lipophilicity compared to 2- and 4-substituted analogs (LogP 2.6677 vs. 2.7172 [2] and 2.2075 , respectively) offers a quantifiable basis for designing analogs with tailored physicochemical properties. This compound serves as an essential comparator in SAR campaigns aimed at understanding the impact of substitution position on target engagement, membrane permeability, and overall pharmacokinetic behavior.

Synthetic Intermediate for Complex Alkaloid-Derived Molecules

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is recognized as a valuable building block for the synthesis of more complex molecules, including alkaloid-like structures [3]. The hydrochloride salt form is particularly advantageous in multi-step synthetic sequences, as it can be used directly in reactions without requiring additional neutralization steps, provided the reaction conditions are compatible. The high purity (98% ) minimizes the introduction of side products, making it suitable for the preparation of advanced intermediates destined for biological evaluation.

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